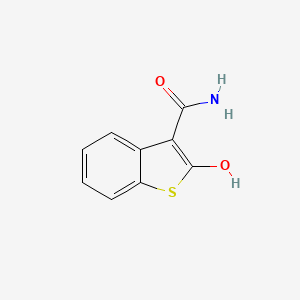

2-hydroxy-1-benzothiophene-3-carboxamide

Description

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-hydroxy-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C9H7NO2S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,12H,(H2,10,11) |

InChI Key |

QTKIRSNLUKHPEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Systems

A pivotal method for synthesizing benzothiophene-3-carboxylic derivatives involves palladium-catalyzed oxidative alkoxycarbonylation. This approach utilizes 2-(methylthio)phenylacetylenes, carbon monoxide, and alcohols under aerobic conditions. The catalytic cycle begins with PdI₂ and KI, facilitating intramolecular S-5-endo-dig cyclization. Key steps include:

-

Oxidative addition of the alkyne to PdI₂.

-

CO insertion into the Pd–C bond.

-

Nucleophilic displacement by an alcohol to yield the ester intermediate.

-

Demethylation and reoxidation of Pd(0) to PdI₂ via atmospheric oxygen.

This method achieves yields of 57–83% for benzothiophene-3-carboxylic esters, with selectivity controlled by iodide concentration and reaction time. The ionic liquid BmimBF₄ enhances catalyst recyclability, maintaining activity over five cycles.

Optimization and Substrate Scope

Reaction parameters significantly influence yield and selectivity:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst Loading | 5 mol% PdI₂ | 60–83% |

| Temperature | 80°C | 57–80% |

| CO Pressure | 40 atm | 70–83% |

| Reaction Time | 24–36 h | 57–83% |

Higher alcohols (e.g., i-PrOH) require extended reaction times (36 h) but enable access to diverse esters. Substrates with electron-withdrawing groups exhibit reduced reactivity due to slower cyclization kinetics.

One-Pot Synthesis from 2-Mercaptobenzoic Acid

Mechanistic Pathway

An efficient one-pot strategy employs 2-mercaptobenzoic acid and aryl bromomethyl ketones. Triethylamine mediates a cascade process:

-

Sₙ2 alkylation of the thiol with the ketone.

-

Enolate formation and intramolecular cyclization.

-

Aromatization via water elimination.

This method bypasses intermediate isolation, achieving 65–89% yields for 2-aroylbenzo[b]thiophen-3-ols.

Solvent and Base Effects

Optimal conditions use DMF at 100°C with triethylamine (3 equiv). Polar aprotic solvents stabilize the enolate intermediate, while weaker bases (e.g., K₂CO₃) result in incomplete cyclization.

Cyclocondensation Routes for Functionalized Derivatives

Thiazolidinone and Azetidinone Analogues

Cyclocondensation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with Schiff bases yields thiazolidin-4-one and azetidin-2-one derivatives. Key steps include:

-

Amide bond formation between the carbonyl chloride and primary amines.

-

Cyclization using thioglycolic acid or chloroacetyl chloride.

Yields range from 33–58%, with electron-deficient aryl groups enhancing reaction rates.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times from 6 h to 30 minutes, improving yields by 15–20%.

Baker–Venkataraman Rearrangement for Chromenone Derivatives

Ultrasonication-Enhanced Synthesis

Ultrasonication accelerates the Baker–Venkataraman rearrangement of o-hydroxy acetophenones with benzothiophene esters. Key advantages include:

-

Faster reaction times (2 h vs. 12 h conventional).

-

Higher yields (75–82% vs. 60–70%).

PEG-400 as a green solvent facilitates intramolecular cyclization to 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances throughput for palladium-catalyzed methods. Benefits include:

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiophene ring .

Scientific Research Applications

Medicinal Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-hydroxy-1-benzothiophene-3-carboxamide exhibits significant antimicrobial and anticancer activities. The compound has been studied for its potential to inhibit the growth of various cancer cells by targeting specific enzymes involved in cell signaling pathways, such as receptor tyrosine kinases .

Mechanism of Action

The compound interacts with molecular targets that play crucial roles in cancer proliferation. For instance, it may inhibit kinases associated with the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers, including breast and lung cancer . This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.

Neuroprotective Effects

Recent studies have also explored the role of this compound in modulating amyloid beta aggregation, which is relevant to Alzheimer's disease. Its ability to influence amyloid formation suggests potential as a therapeutic agent for neurodegenerative disorders.

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, 2-hydroxy-1-benzothiophene-3-carboxamide serves as a versatile building block for the synthesis of more complex chemical entities. Its structure allows for various functional group modifications, facilitating the development of new compounds with desired properties .

Industrial Applications

Organic Semiconductors

The compound is utilized in the development of organic semiconductors due to its unique electronic properties. It has been incorporated into materials designed for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Summary of Research Findings

The following table summarizes key research findings regarding the applications of 2-hydroxy-1-benzothiophene-3-carboxamide:

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of 2-hydroxy-1-benzothiophene-3-carboxamide showed potent inhibition of cancer cell lines through the modulation of kinase activity. The results indicated a significant reduction in cell viability at specific concentrations, highlighting the compound's therapeutic potential against various cancers .

Case Study 2: Neuroprotective Effects

In vitro assays revealed that this compound could effectively reduce amyloid beta aggregation, suggesting a protective effect against neurodegenerative diseases like Alzheimer's. The study emphasized the need for further research to explore its mechanisms and efficacy in vivo.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound modulates amyloid beta aggregation by interacting with the peptide’s aggregation sites. This interaction can either inhibit or accelerate the formation of amyloid fibrils, depending on the specific substituents on the thiophene ring . Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in this modulation .

Comparison with Similar Compounds

2-hydroxy-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

Benzofuran-2-carboxamide: Similar in structure but contains an oxygen atom instead of sulfur.

Benzo[b]thiophene-2-carboxamide: Lacks the hydroxy group, which affects its solubility and reactivity.

Thiophene-2-carboxamide: A simpler structure with fewer functional groups, leading to different chemical and biological properties.

The uniqueness of 2-hydroxy-1-benzothiophene-3-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-hydroxy-1-benzothiophene-3-carboxamide derivatives?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as solvent choice (e.g., dry CH₂Cl₂ for anhydrous environments), stoichiometric ratios (e.g., 1.2 equivalents of anhydrides), and purification techniques (e.g., reverse-phase HPLC with methanol-water gradients). For example, refluxing intermediates with cyclohexenyl or succinic anhydrides under nitrogen protection improves yield (67% for compound 2) . Key parameters include reaction time (overnight reflux) and temperature (ambient cooling post-reaction).

Q. Which spectroscopic techniques are most reliable for characterizing 2-hydroxy-1-benzothiophene-3-carboxamide derivatives?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions and backbone integrity. For instance, compound 2 exhibits distinct chemical shifts for cyclohexenyl and phenyl groups .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- Melting Point Analysis : Used to assess purity (e.g., compound 3 melts at 213–216°C) .

Q. How can researchers validate the biological activity of 2-hydroxy-1-benzothiophene-3-carboxamide analogs in antibacterial assays?

- Methodological Answer : Use standardized microbial strains (e.g., E. coli, S. aureus) and minimum inhibitory concentration (MIC) assays. Ensure replicates (n ≥ 3) to account for biological variability. Compare results to positive controls (e.g., ampicillin) and validate mechanisms (e.g., membrane disruption via fluorescence assays) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?

- Methodological Answer :

- Step 1 : Re-evaluate compound purity via HPLC and elemental analysis.

- Step 2 : Test under identical assay conditions (pH, temperature, inoculum size).

- Step 3 : Perform structure-activity relationship (SAR) studies to isolate critical substituents (e.g., tert-butyl vs. phenyl groups in compounds 2 and 3) .

- Step 4 : Use computational docking to predict binding affinities to bacterial targets (e.g., dihydrofolate reductase) .

Q. What computational strategies are effective for designing novel 2-hydroxy-1-benzothiophene-3-carboxamide derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to optimize geometries and predict reactivity (e.g., Fukui indices for electrophilic sites) .

- Reaction Path Search : Use software like GRRM or AFIR to identify low-energy pathways for derivative synthesis .

- Machine Learning : Train models on existing synthetic data (e.g., yields, reaction conditions) to prioritize high-probability candidates .

Q. How do environmental factors (e.g., pH, oxidants) influence the stability of 2-hydroxy-1-benzothiophene-3-carboxamide in experimental settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.